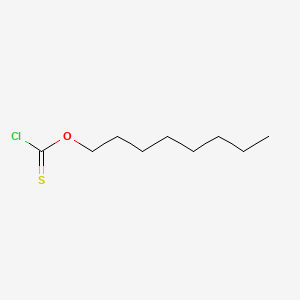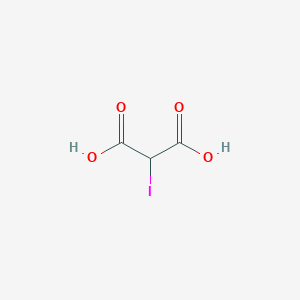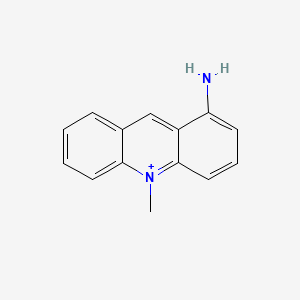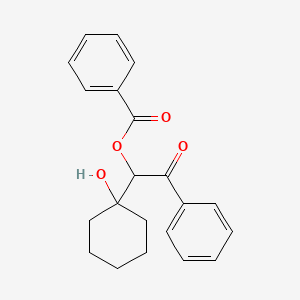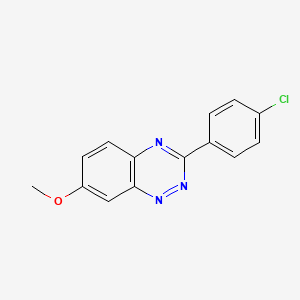
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, diphenyl groups, and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-propanone with dimethylamine, followed by the introduction of diphenyl and phenoxy groups under controlled conditions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oximes or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Research into its potential therapeutic effects, such as its role as an active pharmaceutical ingredient, is ongoing.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Propanone, 1-(dimethylamino)-: This compound shares the dimethylamino group but lacks the diphenyl and phenoxy groups.
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-(2-butynyloxy)-, hydrochloride: This compound is similar but includes a butynyloxy group instead of a phenoxy group.
Uniqueness
2-Propanone, 3-(dimethylamino)-1,1-diphenyl-1-phenoxy-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both diphenyl and phenoxy groups distinguishes it from other related compounds and contributes to its versatility in research and industrial applications.
特性
CAS番号 |
85603-35-6 |
|---|---|
分子式 |
C23H24ClNO2 |
分子量 |
381.9 g/mol |
IUPAC名 |
3-(dimethylamino)-1-phenoxy-1,1-diphenylpropan-2-one;hydrochloride |
InChI |
InChI=1S/C23H23NO2.ClH/c1-24(2)18-22(25)23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)26-21-16-10-5-11-17-21;/h3-17H,18H2,1-2H3;1H |
InChIキー |
CWXMSVFUBISTGL-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


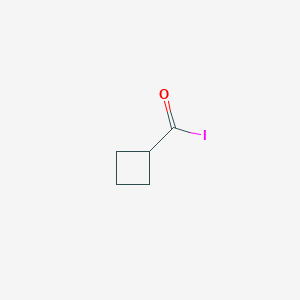

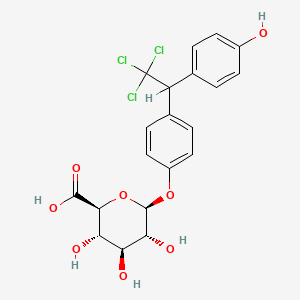
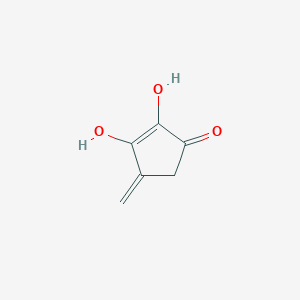
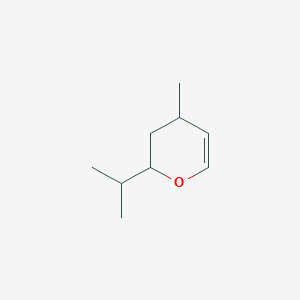
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14426656.png)
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
